Cas no 800376-82-3 (Phenylethyl b-D-Thiogalactopyranoside)
800376-82-3 structure
Product Name:Phenylethyl b-D-Thiogalactopyranoside
CAS-Nr.:800376-82-3
MF:C14H20O5S
MW:300.370603561401
CID:68861
PubChem ID:2733797
Update Time:2025-11-02
Phenylethyl b-D-Thiogalactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenylethyl beta-D-thiogalactopyranoside
- 2-Phenylethyl β-D-thiogalactopyranoside
- PHENETHYL-1-THIO- ß-D-GLUCOPYRANOSIDE (PETGLC)
- 2-Phenylethyl 5-thio-β-D-glucopyranoside
- LogP
- Phenethyl-1-thio-Glucoside (PETG)
- β-D-Glucopyranoside, 2-phenylethyl 5-thio-
- HY-137201
- 2-Phenylethyl beta -D-thiogalactoside
- A-D-thiogalactoside
- CS-0137031
- BATE-D-Galactopyranoside, 2-phenylethyl 1-thio-
- 2-Phenylethyl
- 2-Phenylethyl 1-thio-beta-D-glucopyranoside
- (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(phenethylthio)tetrahydro-2H-pyran-3,4,5-triol
- MFCD00467904
- SCHEMBL1131614
- A-D-Galactopyranoside, 2-phenylethyl 1-thio-
- Q27464580
- PETG
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol
- 800376-82-3
- 2-Phenylethyl-beta-D-thiogalactoside
- PTQ
- (2R,3R,4S,5R,6S)-2-(HYDROXYMETHYL)-6-[(2-PHENYLETHYL)SULFANYL]OXANE-3,4,5-TRIOL
- 2-Phenylethyl-I(2)-D-thiogalactoside
- 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
- 2-Phenylethyl beta-D-thiogalactoside
- 63407-54-5
- Phenylethyl b-D-Thiogalactopyranoside
-
- Inchi: 1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1
- InChI-Schlüssel: ZNAMMSOYKPMPGC-HTOAHKCRSA-N
- Lächelt: S(CCC1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 300.10314491g/mol
- Monoisotopenmasse: 300.10314491g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 5
- Komplexität: 285
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 115Ų
Experimentelle Eigenschaften
- Dichte: 1.392
- Siedepunkt: 486.887°C at 760 mmHg
- Flammpunkt: 248.26°C
- Brechungsindex: 1.638
- PSA: 115.45000
- LogP: -0.23780
Phenylethyl b-D-Thiogalactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P399663-5mg |
Phenylethyl b-D-Thiogalactopyranoside |
800376-82-3 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399663-10mg |
Phenylethyl b-D-Thiogalactopyranoside |
800376-82-3 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399663-50mg |
Phenylethyl b-D-Thiogalactopyranoside |
800376-82-3 | 50mg |
$ 185.00 | 2022-06-03 | ||
| Chemenu | CM410144-1g |
Phenylethylb-D-thiogalactopyranoside |
800376-82-3 | 95%+ | 1g |
$770 | 2024-07-23 |
Phenylethyl b-D-Thiogalactopyranoside Verwandte Literatur
-
Wenzhao Wang,Liancai Wang,Yang Jiao,Xinmiao Zeng,Xiangdong Wang,Yongjun Lu,Anren Cheng,Pei Dai,Xuena Zhao RSC Adv. 2017 7 39138
-
Tingting Chen,Guodong Jiang,Guoyu Li,Zhipeng Wu,Jun Zhang RSC Adv. 2015 5 60570
-
Sandra Paszkiewicz,Anna Szymczyk,Daria Pawlikowska,Izabela Irska,Iman Taraghi,Ryszard Pilawka,Jiali Gu,Xiaohong Li,Yingfeng Tu,Elzbieta Piesowicz RSC Adv. 2017 7 41745
-
4. Photodegradation behavior and mechanism of?poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) random copolymers: correlation with copolymer compositionTingting Chen,Jun Zhang,Hongjun You RSC Adv. 2016 6 102778
-
Rui-Ying Bao,Wen-Rou Jiang,Zheng-Ying Liu,Wei Yang,Bang-Hu Xie,Ming-Bo Yang RSC Adv. 2015 5 34821
800376-82-3 (Phenylethyl b-D-Thiogalactopyranoside) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge